molecular formula C13H16Cl2N2O3S B10939353 N-(3,4-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(3,4-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10939353
M. Wt: 351.2 g/mol
InChI Key: QVKZIXYXIMQEKW-UHFFFAOYSA-N
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Description

N~4~-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a dichlorophenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the piperidine intermediate.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached through a sulfonylation reaction, using a methylsulfonyl chloride reagent.

Industrial Production Methods

In industrial settings, the production of N4-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N~4~-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.

    Altering Signal Transduction: Affecting intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

    Structural Features: The presence of both the dichlorophenyl and methylsulfonyl groups imparts unique chemical and biological properties to N4-(3,4-DICHLOROPHENYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE.

    Biological Activity: Its specific interactions with molecular targets distinguish it from other similar compounds.

Properties

Molecular Formula

C13H16Cl2N2O3S

Molecular Weight

351.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-4-9(5-7-17)13(18)16-10-2-3-11(14)12(15)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18)

InChI Key

QVKZIXYXIMQEKW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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